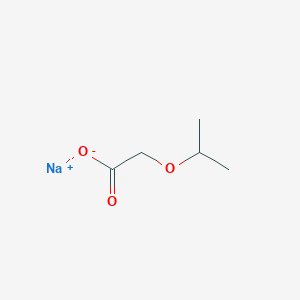
N-(4-amino-2,6-dimethylphenyl)acetamide
Overview
Description
“N-(4-amino-2,6-dimethylphenyl)acetamide” is an amino acid amide with 2,6-dimethylaniline and glycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . It is used as an indicator of hepatic function .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI:1S/C10H14N2O/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.23 . It is a powder at room temperature .Scientific Research Applications
Biological and Environmental Effects
- A comprehensive update on the toxicology of acetamide derivatives, including N-(4-amino-2,6-dimethylphenyl)acetamide, highlighted their continued commercial importance and the significant addition to our knowledge of the biological consequences of exposure in humans over the years. This includes environmental toxicology data not available in previous reviews (Kennedy, 2001).
Antituberculosis Activity
- Organotin(IV) complexes, including those with this compound, have shown remarkable antituberculosis activity. The structure and biological activity of these complexes suggest that their antituberculosis effects are influenced by the ligand environment and the structure of the organotin compounds, with triorganotin(IV) complexes demonstrating superior activity (Iqbal, Ali, & Shahzadi, 2015).
Advanced Oxidation Processes for Environmental Cleanup
- Advanced oxidation processes (AOPs) have been used to treat contaminants such as acetaminophen, leading to various by-products including this compound. This review outlines the degradation pathways, biotoxicity of by-products, and highlights the importance of AOPs in environmental remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Psychiatric Applications
- N-acetylcysteine (NAC), a derivative related to the acetyl group structure of this compound, has shown promise in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. This suggests a potential for related compounds in psychiatric applications (Dean, Giorlando, & Berk, 2011).
Safety and Hazards
“N-(4-amino-2,6-dimethylphenyl)acetamide” is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
N-(4-amino-2,6-dimethylphenyl)acetamide is an active metabolite of lidocaine . Lidocaine is a local anesthetic drug that has been used to treat arrhythmias and chronic neuropathic pain via peripheral nerve blocking . Therefore, it can be inferred that the primary targets of this compound are likely to be similar to those of lidocaine, which are voltage-gated sodium channels in nerve cells .
Mode of Action
The compound interacts with its targets, the sodium channels, by binding to specific sites within the channel pore, thereby blocking the passage of sodium ions . This blockade prevents the generation and conduction of nerve impulses, resulting in a loss of sensation in the specific body part without loss of consciousness or impairment of central control of vital functions .
Biochemical Pathways
By blocking sodium channels, it disrupts the normal flow of sodium ions, which is crucial for the initiation and propagation of action potentials in neurons .
Pharmacokinetics
Lidocaine is known for its excellent diffusing and penetrating properties, as well as its rapid onset of surgical analgesia .
Result of Action
The primary result of the action of this compound is the loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions . This is achieved through its action on sodium channels in nerve cells, preventing the generation and conduction of nerve impulses .
properties
IUPAC Name |
N-(4-amino-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODSKRCNOQNBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280285 | |
| Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116296-36-7 | |
| Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116296-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol](/img/structure/B3215474.png)











![Benzeneethanol, 4-[bis(phenylmethyl)amino]-](/img/structure/B3215558.png)
